FCCP

Descripción

What exactly is FCCP?

This compound is a protonophore extensively used to study the function of mitochondria in cell function. It is a protonophore (H+ Ionophore) and a non-coupler of mitochondrial oxidative phosphorylation. It can also depolarize mitochondrial membranes and plasma. This compound has been demonstrated to exert several effects on calcium levels in cells. It blocks the background K+ current and induces an inwardly small current that reduces acidity by 0.1 units and triggers an increase in intracellular [Na+[Na+]. This compound enhances Mg2+-ATPase function, inhibits the production of b-amyloid, and mimics the action of the selective glutamate agonist N.methyl-D.aspartate (NMDA) in the production of mitochondrial superoxide.

Applications of this compound

This compound (Trifluoromethoxy carbonylcyanide phenylhydrazone, Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) is a potent uncoupler of oxidative phosphorylation in mitochondria that disrupts ATP synthesis by transporting protons across cell membranes.

This compound can also cause apoptosis.

Biochemical consequences of this compound

This compound is a potent uncoupler of oxidative phosphorylation in mitochondria that disrupts ATP synthesis by transporting protons across cell membranes.this compound induces activation of PINK1, leading to Parkin Ser65 phosphorylation.1,2 At 40 mM, this compound induces complete depolymerization of microtubules by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and by decreasing the stability of microtubules by impairing the binding of microtubule-associated proteins.

In Vitro, this compound (5 mM) results in a concentration-dependent decrease in Ab and APPsb production in K695sw cells. This compound hinders the processes of wild-type. This compound does not alter cell ATP amounts at any concentration determined. Its effects on this compound affect APP catabolism are not dependent on the secondary impacts of oxidative phosphorylation or the result of decreased survival of K695sw cell lines. This compound (5 500 nM or mM) and baf A1 and NH4Cl trigger changes in Tf's Tx and the fluorescence of cells in K695. This compound (200 nuM) helps to protect and improve the follicle's integrity in the cat's ovarian tissue in short-term in vitro cultivation.

Structure

3D Structure

Propiedades

IUPAC Name |

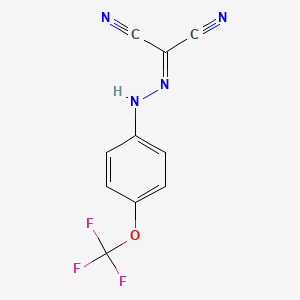

2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3N4O/c11-10(12,13)18-9-3-1-7(2-4-9)16-17-8(5-14)6-15/h1-4,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZRVOVNUMQTIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN=C(C#N)C#N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190494 | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-86-5 | |

| Record name | FCCP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl cyanide p-trifluoromethoxyphenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [[4-(trifluoromethoxy)phenyl]hydrazono]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL CYANIDE P-TRIFLUOROMETHOXYPHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQR3W2FLV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of FCCP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent mobile ion-carrier, or ionophore, that functions as a powerful uncoupler of oxidative phosphorylation in mitochondria.[1][2] Its ability to transport protons across the inner mitochondrial membrane dissipates the crucial proton gradient required for ATP synthesis, making it an invaluable tool in the study of cellular bioenergetics, mitochondrial function, and apoptosis.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Protonophoric Activity

This compound is a lipophilic weak acid that readily diffuses across the inner mitochondrial membrane in both its protonated (HA) and anionic (A-) forms.[5] The fundamental mechanism of this compound as an uncoupling agent lies in its ability to shuttle protons from the intermembrane space, where they are pumped by the electron transport chain (ETC), back into the mitochondrial matrix. This process bypasses ATP synthase, effectively uncoupling electron transport from ATP production.[6][7]

The energy generated from the continuous flow of electrons through the ETC is consequently dissipated as heat rather than being harnessed for ATP synthesis.[7][8] This leads to a decrease in cellular ATP levels and a concomitant increase in oxygen consumption as the ETC attempts to compensate for the diminished proton motive force.[4][6]

// Edges ETC -> H_plus_IMS [label="Pumps H+"]; H_plus_IMS -> ATP_Synthase [label="Proton Motive Force"]; ATP_Synthase -> H_plus_Matrix [label="Generates ATP"]; H_plus_IMS -> FCCP_A [label="Protonation"]; FCCP_HA -> H_plus_Matrix [label="Deprotonation"]; FCCP_A -> FCCP_HA [dir=none];

// Positioning {rank=same; ETC; ATP_Synthase;} {rank=same; FCCP_HA; FCCP_A;} } Figure 1: Mechanism of this compound as a protonophore in the mitochondrion.

Quantitative Effects of this compound on Cellular Parameters

The uncoupling activity of this compound elicits a dose-dependent response in several key cellular parameters. The following tables summarize quantitative data from various studies.

| This compound Concentration | Effect on Oxygen Consumption Rate (OCR) | Cell Type | Reference |

| 10 - 1000 nM | Significant dose-dependent increase | Rat ventricular myocytes | [9] |

| 100 nM | 6 ± 0.7 fold increase relative to baseline | Rat ventricular myocytes | [5] |

| 300 nM | Significantly greater uncoupling than 100 nM | Rat ventricular myocytes | [5] |

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate.

| This compound Concentration | Effect on Cellular ATP Levels | Time of Treatment | Cell Type | Reference |

| 30 µM | 38% of control | 2 hours | PC12 cells | [1] |

| 100 nM | No significant depletion of bulk ATP | Pre-treatment | Rat heart | [10] |

Table 2: Effect of this compound on Cellular ATP Levels.

| This compound Concentration | Effect on Intracellular Calcium [Ca2+]i | Cell Type | Reference |

| 30 µM | Increase from ~80 nM to 185 nM | PC12 cells | [1] |

| 0.1 µM | Evident response in 5 of 6 cells | Rat carotid body type I cells | [11] |

| 0.3 µM | Near-maximal increase of 501 ± 76 nM | Rat carotid body type I cells | [11] |

| 1 µM | Raised basal Ca2+ levels from 1 to 1.13 ± 0.02 (normalized) | WT mouse myocytes | [12] |

Table 3: Effect of this compound on Intracellular Calcium Concentration.

| This compound Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Cell Type | Reference |

| 100 nM | No change | Rat ventricular myocytes | [9] |

| 300 nM | Significant depolarization | Rat ventricular myocytes | [9] |

| 1 µM | Partial depolarization | Mouse ventricular myocytes | [13] |

| 10 µM | Maximal dissipation | Mouse ventricular myocytes | [13] |

Table 4: Effect of this compound on Mitochondrial Membrane Potential.

Downstream Cellular Consequences

The primary action of this compound on the mitochondrial proton gradient triggers a cascade of downstream cellular events:

-

Increased Reactive Oxygen Species (ROS) Production: The hyperactive state of the ETC can lead to increased leakage of electrons and subsequent formation of superoxide radicals.[14]

-

Induction of Apoptosis: At higher concentrations or with prolonged exposure, the severe ATP depletion and cellular stress induced by this compound can trigger the intrinsic apoptotic pathway.[15]

-

Alterations in Intracellular Ion Homeostasis: The dissipation of the mitochondrial membrane potential can lead to the release of sequestered ions, such as Ca2+, from the mitochondrial matrix into the cytoplasm.[1][11]

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Materials:

-

TMRM stock solution (10 mM in anhydrous DMSO)

-

Tyrode's buffer (TB): 145 mM NaCl, 5 mM KCl, 10 mM glucose, 1.5 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES; adjust pH to 7.4 with NaOH.

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Cultured cells on a suitable imaging dish

Procedure:

-

Wash the cultured neurons three times with Tyrode's buffer.[2]

-

Prepare a 20 nM working solution of TMRM by diluting the stock solution in TB.[2]

-

Incubate the cells with the TMRM working solution for 45 minutes in the dark at room temperature.[2]

-

Mount the culture dish on a fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images using an appropriate filter set for TMRM (e.g., excitation ~548 nm, emission ~573 nm).

-

To induce depolarization, add this compound to the desired final concentration (e.g., 1 µM) and immediately begin acquiring a time-lapse series of images.[2]

-

A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.[2]

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines a typical mitochondrial stress test using a Seahorse XF Analyzer to assess the effects of this compound on cellular respiration.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Oligomycin, this compound, and Rotenone/Antimycin A stock solutions

-

Cultured cells

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator for 1 hour.

-

Load the injector ports of the Seahorse XF sensor cartridge with oligomycin, this compound, and a mixture of rotenone and antimycin A.

-

Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

The instrument will measure the basal OCR, followed by sequential injections:

-

Oligomycin: Inhibits ATP synthase, revealing the OCR linked to proton leak.

-

This compound: Uncouples the mitochondria, inducing maximal respiration. The concentration of this compound should be optimized for the specific cell type.

-

Rotenone/Antimycin A: Inhibit Complex I and III of the ETC, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

-

-

Analyze the resulting OCR profile to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Detection of this compound-Induced Apoptosis using Annexin V and Propidium Iodide

This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Cultured cells

-

FACS tubes

-

Flow cytometer

Procedure:

-

Induce apoptosis in cultured cells by treating with an appropriate concentration of this compound for a designated time.

-

Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Conclusion

This compound remains a cornerstone tool for researchers investigating mitochondrial function and cellular metabolism. Its well-characterized mechanism as a protonophore allows for the precise manipulation of the mitochondrial proton gradient, enabling the study of a wide range of cellular processes. By understanding the quantitative effects of this compound and employing standardized experimental protocols, researchers can continue to unravel the intricate roles of mitochondria in health and disease. This guide provides a foundational resource for the effective application of this compound in a research setting.

References

- 1. Compromised mitochondrial function leads to increased cytosolic calcium and to activation of MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. m.youtube.com [m.youtube.com]

- 5. academic.oup.com [academic.oup.com]

- 6. assaygenie.com [assaygenie.com]

- 7. youtube.com [youtube.com]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Measuring Apoptosis at the Single Cell Level - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of FCCP-Induced Mitochondrial Uncoupling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) is a potent and widely utilized mitochondrial uncoupler, essential for investigating cellular bioenergetics and mitochondrial function.[1] This technical guide delineates the core mechanism by which this compound disrupts oxidative phosphorylation. It explores its function as a protonophore, its quantitative effects on mitochondrial parameters, and the experimental protocols used to assess its activity. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular action and its application in experimental biology.

The Canonical Mechanism of Action: Protonophoric Activity

This compound is a lipophilic weak acid that functions as a protonophore, effectively acting as a mobile proton carrier across the inner mitochondrial membrane.[2][3] Its primary mechanism involves disrupting the proton motive force, which is the electrochemical gradient generated by the electron transport chain (ETC).[3][4] This gradient is crucial for the synthesis of ATP by ATP synthase.[3][4]

The uncoupling process can be summarized in a cyclical model:

-

Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the anionic form of this compound (A-) readily accepts a proton (H+) to become its neutral, protonated form (HA).[5]

-

Translocation across the Inner Mitochondrial Membrane: As a neutral, lipophilic molecule, the protonated this compound (HA) can freely diffuse across the lipid bilayer of the inner mitochondrial membrane.[2][5]

-

Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, the protonated this compound (HA) releases its proton.[5]

-

Return to the Intermembrane Space: The resulting anionic this compound (A-) is then able to translocate back across the inner mitochondrial membrane to the intermembrane space, completing the cycle.[5]

This shuttling of protons dissipates the proton gradient, effectively "uncoupling" the process of electron transport from ATP synthesis.[6][7] The energy that would have been used by ATP synthase to generate ATP is instead released as heat.[4][8]

Quantitative Effects on Mitochondrial Bioenergetics

The application of this compound leads to measurable changes in key mitochondrial parameters. These effects are dose-dependent, with low concentrations potentially inducing mild uncoupling and higher concentrations leading to complete depolarization and cellular stress.[9][10]

| Parameter | Effect of this compound | Typical Concentration Range | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease / Dissipation | 100 nM - 10 µM | [9][11] |

| Oxygen Consumption Rate (OCR) | Initial increase (maximal respiration), followed by inhibition at high concentrations | 1 µM - 10 µM | [11][12][13] |

| ATP Synthesis | Decrease / Inhibition | 1 µM - 10 µM | [1][6][11] |

| Basal Respiration | Significant decrease at >1000 nM | >1000 nM | [11] |

| Spare Respiratory Capacity | Significant decrease at >1000 nM | >1000 nM | [11] |

| Proton Leak | Increase | 1 µM - 10 µM | [14] |

Experimental Protocols for Assessing this compound-Induced Uncoupling

Several key experiments are routinely performed to characterize the effects of this compound on mitochondrial function.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a standard instrument for measuring real-time cellular respiration. The "Mito Stress Test" is a common assay that utilizes this compound to determine maximal respiration.

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Baseline Measurement: Place the cell plate in the analyzer and measure the basal oxygen consumption rate (OCR).

-

Sequential Injections: Sequentially inject pharmacological agents through the ports of the sensor cartridge:

-

Oligomycin: An ATP synthase inhibitor, which reveals the OCR linked to ATP production.

-

This compound: The uncoupler, which induces maximal respiration by dissipating the proton gradient.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal the non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[12]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are used to measure ΔΨm. Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are common examples.

Methodology:

-

Cell Culture: Grow cells on glass-bottom dishes or in microplates suitable for fluorescence microscopy or plate-based assays.

-

Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., Tyrode's buffer) for 30-45 minutes at 37°C.[15]

-

Baseline Fluorescence Measurement: Acquire baseline fluorescence images using a fluorescence microscope or read the fluorescence intensity on a plate reader. The excitation/emission maxima for TMRM are approximately 548/573 nm.

-

This compound Addition: Add this compound to the cells at a final concentration that induces depolarization (e.g., 1-10 µM).

-

Time-Lapse Imaging/Reading: Monitor the decrease in TMRM fluorescence over time as the dye leaks out of the depolarized mitochondria.

-

Data Normalization: Normalize the fluorescence intensity to the baseline reading to quantify the change in ΔΨm.[15]

Broader Cellular Effects and Considerations

While this compound is a valuable tool, its effects are not limited to the mitochondria. Researchers should be aware of these off-target effects:

-

Plasma Membrane Depolarization: this compound can also act on the plasma membrane, inducing proton and sodium currents and causing depolarization.[2][16]

-

Induction of Apoptosis and Mitophagy: At higher concentrations or with prolonged exposure, the collapse of ΔΨm and depletion of ATP can trigger pathways leading to mitophagy (the selective removal of damaged mitochondria) and apoptosis.[1][6]

-

Disruption of Microtubules: this compound has been shown to induce the disruption of the cellular microtubule network.[17]

-

Inhibition of Oxygen Consumption at High Concentrations: While this compound initially stimulates OCR, high concentrations can inhibit the respiratory chain.[13][18]

Conclusion

This compound-induced mitochondrial uncoupling is a fundamental experimental manipulation in the study of cellular metabolism. Its action as a protonophore provides a direct mechanism to probe the limits of the electron transport chain and to understand the consequences of dissipating the mitochondrial membrane potential. A thorough understanding of its mechanism, quantitative effects, and the appropriate experimental protocols is crucial for the accurate interpretation of data in both basic research and drug development contexts. When using this compound, it is imperative to consider its dose-dependent effects and potential off-target activities to ensure robust and reliable experimental outcomes.

References

- 1. hellobio.com [hellobio.com]

- 2. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solved this compound is a known uncoupler of mitochondria | Chegg.com [chegg.com]

- 8. google.com [google.com]

- 9. glpbio.com [glpbio.com]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 11. Uncoupling of the Electron Transport Chain Compromises Mitochondrial Oxidative Phosphorylation and Exacerbates Stroke Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. research.sahmri.org.au [research.sahmri.org.au]

- 17. embopress.org [embopress.org]

- 18. Structural investigations on the mitochondrial uncouplers niclosamide and this compound – ScienceOpen [scienceopen.com]

FCCP's Role in Cellular Respiration and ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent, mobile ionophore and a classical chemical uncoupler of mitochondrial oxidative phosphorylation (OXPHOS).[1][2] In cell biology and metabolic research, this compound is an indispensable tool used to investigate mitochondrial function, assess the maximal capacity of the electron transport chain (ETC), and probe the mechanisms of cellular energy homeostasis.[1][3] By disrupting the crucial link between electron transport and ATP synthesis, this compound provides a method to study the consequences of mitochondrial dysfunction and its role in various physiological and pathological states, including apoptosis and hypoxia signaling.[2][4] This guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular respiration and ATP levels, and detailed protocols for its application in key experimental assays.

Core Mechanism of Action: Protonophoric Uncoupling

The primary function of this compound is to act as a protonophore, a lipophilic molecule that shuttles protons (H+) across the inner mitochondrial membrane (IMM).[1][5] This action directly dissipates the proton motive force—the electrochemical gradient generated by the ETC—which is the driving force for ATP synthase.[1][3]

The process unfolds in two steps:

-

Protonation: In the acidic intermembrane space, the anionic form of this compound picks up a proton.

-

Deprotonation: The now-neutral, protonated this compound diffuses across the lipid bilayer of the IMM into the alkaline mitochondrial matrix, where it releases the proton.

This cycle effectively creates a "short-circuit" for protons, allowing them to bypass the ATP synthase enzyme. As a result, the energy stored in the proton gradient is not captured in the form of ATP but is instead released as heat.[3] This uncouples the process of oxygen consumption by the ETC from the phosphorylation of ADP to ATP.[1]

Quantitative Effects of this compound

Impact on Cellular Respiration (Oxygen Consumption Rate)

By dissipating the proton gradient, this compound removes the back-pressure on the ETC. This forces the ETC to work at its maximum capacity to try and re-establish the gradient, leading to a rapid and significant increase in the oxygen consumption rate (OCR).[6][7] This parameter is often referred to as the maximal respiration or spare respiratory capacity.[7][8] However, it is crucial to note that at high concentrations, this compound can become inhibitory to the respiratory chain itself.[6][9] Therefore, optimizing the this compound concentration for each cell type and experimental condition is critical.[6][10]

| Cell Type | Optimal this compound Concentration (µM) | Effect on OCR | Reference |

| Mesenchymal Stem Cells (MSCs) | 0.25 - 2.0 (Titration) | Dose-dependent increase to maximal OCR | [8] |

| Cardiomyocytes (Adult Male Mouse) | 0.75 - 1.0 | Peak maximal OCR | [11] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 1.0 | Peak maximal OCR, drop at 2.0 µM | [12] |

| Rat Ventricular Myocytes | 0.01 - 1.0 | Dose-dependent increase in O2 consumption | [13] |

| HK-2 (Human Kidney) | 1.0 (Recommended for titration) | Reverses oligomycin-induced OCR decrease | [14] |

Impact on ATP Synthesis

The direct consequence of uncoupling oxidative phosphorylation is a dramatic decrease in mitochondrial ATP synthesis.[1][4] With the proton gradient dissipated, ATP synthase lacks the necessary proton motive force to phosphorylate ADP.[3] This can lead to a rapid depletion of cellular ATP levels, forcing the cell to rely more heavily on less efficient pathways like glycolysis for energy production.[15][16]

| Cell Type | This compound Concentration | Time | Effect on ATP Levels | Reference |

| PC12 Cells | 30 µM | 2 hours | Decrease to 38% of control | [15] |

| Fibroblasts | 25 µM | 30 min | ~25% decrease (transient) | [16] |

| T47D Cells | 0.51 µM (IC50) | Not specified | Potent uncoupling activity | [1] |

| Rodent Embryos | Not specified | Not specified | Reduced ATP levels | [1] |

Key Experimental Methodologies

Measurement of Oxygen Consumption Rate (OCR)

Extracellular flux analyzers, such as the Agilent Seahorse XF, are the gold standard for measuring real-time OCR in live cells. The "Mito Stress Test" is a cornerstone assay that uses sequential injections of mitochondrial inhibitors and uncouplers to determine key parameters of mitochondrial function.[7][10]

Experimental Protocol: Seahorse XF Cell Mito Stress Test

-

Cell Seeding: Plate cells on a Seahorse XF cell culture microplate and allow them to adhere overnight. Optimal cell density must be determined for each cell line.[8]

-

Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a 37°C non-CO2 incubator.[7]

-

Medium Exchange: One hour before the assay, replace the culture medium with pre-warmed XF Assay Medium (e.g., unbuffered DMEM) and incubate at 37°C in a non-CO2 incubator.[14]

-

Compound Loading: Prepare stock solutions of oligomycin, this compound, and a mixture of rotenone/antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.[14][17]

-

Port A: Oligomycin (e.g., 1.0 - 1.5 µM final concentration) - Inhibits ATP synthase.

-

Port B: this compound (e.g., 0.25 - 2.0 µM final concentration, requires titration) - Uncouples mitochondria to induce maximal respiration.[6]

-

Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration) - Inhibit Complex I and III, shutting down mitochondrial respiration.[10]

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[6]

-

Data Analysis: The resulting OCR profile is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[7]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of the proton gradient by this compound leads to the depolarization of the mitochondrial inner membrane. This change can be quantified using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner, such as TMRM (Tetramethylrhodamine, Methyl Ester) or TMRE.[18][19]

Experimental Protocol: TMRM Staining for ΔΨm

-

Cell Culture: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Wash cells with a suitable buffer (e.g., Tyrode's buffer). Incubate the cells with a low concentration of TMRM (e.g., 20 nM) for 30-45 minutes at room temperature, protected from light.[18]

-

Baseline Imaging: Mount the dish on a fluorescence microscope. Acquire baseline fluorescence images using an appropriate excitation/emission filter set (e.g., Ex/Em ~549/575 nm).[19]

-

This compound Treatment: Add this compound to the cells (e.g., 1-20 µM final concentration) while continuously acquiring images.[18][19] this compound serves as a positive control for depolarization.[20]

-

Data Analysis: A rapid decrease in TMRM fluorescence intensity within the mitochondria indicates depolarization of the membrane potential.[18]

Quantification of Cellular ATP Levels

The reduction in ATP synthesis caused by this compound can be measured using a variety of commercial kits, most of which are based on the luciferin-luciferase bioluminescence reaction.

Experimental Protocol: Luciferase-Based ATP Assay

-

Cell Culture and Treatment: Plate cells in an opaque-walled multi-well plate (to minimize background signal). Treat cells with the desired concentration of this compound for the specified duration.

-

Cell Lysis: Add a reagent that lyses the cells and stabilizes the ATP.

-

Luciferase Reaction: Add a substrate solution containing luciferase and D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.[21]

-

Signal Detection: Measure the luminescence signal using a plate-reading luminometer.

-

Quantification: The light output is directly proportional to the ATP concentration. ATP levels are typically normalized to the total protein content or cell number in each well.

Conclusion

This compound remains a cornerstone tool in metabolic research, providing a robust method for inducing mitochondrial uncoupling. Its application allows for the precise dissection of the roles of the electron transport chain and oxidative phosphorylation in cellular bioenergetics. By inducing maximal oxygen consumption while simultaneously halting ATP synthesis, this compound enables researchers to quantify spare respiratory capacity and investigate cellular responses to acute energy stress. However, careful dose-optimization is paramount to avoid off-target inhibitory effects. The methodologies outlined in this guide provide a framework for leveraging this compound to gain critical insights into mitochondrial function, with significant implications for basic research and the development of therapeutics targeting metabolic pathways.

References

- 1. cellron.com [cellron.com]

- 2. hellobio.com [hellobio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. 2.12. Seahorse XFp Cell Mito Stress Test [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural investigations on the mitochondrial uncouplers niclosamide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound is cardioprotective at concentrations that cause mitochondrial oxidation without detectable depolarisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Compromised mitochondrial function leads to increased cytosolic calcium and to activation of MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fundamental system of cellular energy homeostasis regulated by PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. abcam.cn [abcam.cn]

- 21. researchgate.net [researchgate.net]

Understanding the Role of FCCP in Metabolic Studies

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a mobile ion carrier and a potent mitochondrial uncoupler extensively used in metabolic research.[1][2] As a lipophilic weak acid, this compound readily passes through mitochondrial membranes to shuttle protons from the intermembrane space back into the mitochondrial matrix.[2] This action short-circuits the electrochemical proton gradient (proton motive force) that is essential for the production of ATP via oxidative phosphorylation (OXPHOS).[3] Consequently, the energy generated from the electron transport chain (ETC) is dissipated as heat rather than being harnessed for ATP synthesis.[4] This guide provides a comprehensive overview of this compound's mechanism of action, its critical applications in metabolic studies, detailed experimental protocols, and key quantitative data for researchers in life sciences and drug development.

Core Mechanism of Action

In healthy mitochondria, the ETC pumps protons (H+) from the matrix to the intermembrane space, creating a steep electrochemical gradient. This gradient drives protons back into the matrix through ATP synthase, powering the synthesis of ATP.[2] this compound disrupts this tightly coupled process. As a protonophore, it provides an alternative route for protons to re-enter the matrix, effectively "uncoupling" electron transport from ATP synthesis.[3][5]

This uncoupling has two immediate and significant consequences:

-

Maximal Oxygen Consumption: To compensate for the dissipated proton gradient, the ETC works at its maximum capacity, leading to a rapid and significant increase in the oxygen consumption rate (OCR).[6]

-

Depletion of ATP: By bypassing ATP synthase, this compound severely inhibits the primary mechanism of ATP production in aerobic cells, leading to a drop in cellular energy levels.[3]

The diagram below illustrates this uncoupling mechanism.

Caption: this compound shuttles protons across the inner membrane, bypassing ATP synthase.

Key Applications in Metabolic Research

Quantifying Mitochondrial Function: The Cell Mito Stress Test

The most common application of this compound is in the Seahorse XF Cell Mito Stress Test, which measures key parameters of mitochondrial function in real-time.[6] This assay involves the sequential injection of mitochondrial inhibitors and uncouplers to reveal a cell's bioenergetic profile.

The typical injection sequence is:

-

Oligomycin: An ATP synthase inhibitor that blocks ATP-linked respiration. The remaining OCR is due to proton leak.

-

This compound: The uncoupler that collapses the proton gradient, forcing the ETC to work at maximum capacity. This reveals the maximal respiration .

-

Rotenone & Antimycin A: Complex I and III inhibitors that shut down all mitochondrial respiration, revealing the non-mitochondrial OCR.

Caption: Sequential injections in a Mito Stress Test reveal key OCR parameters.

Investigating Hypoxia Signaling Pathways

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that orchestrates the cellular response to low oxygen.[7] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. This degradation is dependent on prolyl hydroxylases (PHDs), which require oxygen as a substrate. Mitochondrial respiration consumes oxygen, helping to maintain the low intracellular oxygen levels that stabilize HIF-1α even in normoxic conditions in some cancer cells.

This compound, by uncoupling mitochondria, can disrupt this process. It has been shown to decrease the stability of HIF-1α, leading to the downregulation of its target genes, such as Vascular Endothelial Growth Factor (VEGF), a critical factor in angiogenesis.[7] This makes this compound a valuable tool for studying the interplay between mitochondrial metabolism and cellular oxygen sensing in cancer biology.[7][8]

References

- 1. research.sahmri.org.au [research.sahmri.org.au]

- 2. m.youtube.com [m.youtube.com]

- 3. selleckchem.com [selleckchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. escholarship.org [escholarship.org]

- 7. Hypoxia-Inducible Factor 1 and Mitochondria: An Intimate Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF-1alpha Activation by a Redox-Sensitive Pathway Mediates Cyanide-induced BNIP3 Upregulation and Mitochondrial Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Power Within: A Technical Guide to FCCP for Studying the Mitochondrial Proton Gradient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a potent chemical uncoupler of oxidative phosphorylation in mitochondria.[1] As a lipophilic protonophore, this compound disrupts the mitochondrial proton gradient, a cornerstone of cellular energy production.[1] This guide provides an in-depth technical overview of this compound's mechanism of action and its application as a critical tool for investigating mitochondrial function. We will delve into detailed experimental protocols, present quantitative data on its effects, and visualize the key signaling pathways influenced by the dissipation of the mitochondrial proton gradient.

Core Mechanism of Action

This compound functions by shuttling protons across the inner mitochondrial membrane, effectively creating a "short-circuit" in the proton motive force.[1] This process uncouples the electron transport chain (ETC) from ATP synthesis.[1] The ETC continues to consume oxygen and pump protons, but the energy stored in the resulting gradient is dissipated as heat rather than being harnessed by ATP synthase to produce ATP.[1]

Experimental Protocols

Precise and reproducible experimental design is paramount when utilizing this compound. Below are detailed protocols for key assays used to study the effects of this compound on mitochondrial function.

Assessment of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration. The Mito Stress Test protocol utilizes sequential injections of mitochondrial inhibitors, including this compound, to reveal key parameters of mitochondrial function.[2][3][4]

Materials:

-

Seahorse XF Cell Culture Microplates[2]

-

Seahorse XF Calibrant[4]

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine[2][3]

-

XF Cell Mito Stress Test Kit (containing Oligomycin, this compound, and Rotenone/Antimycin A)[2]

-

Cells of interest

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[4]

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.[4]

-

Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.[2][3] Warm to 37°C and adjust the pH to 7.4.

-

Cell Preparation: Remove the growth medium from the cells, wash once with the prepared assay medium, and then add the final volume of assay medium to each well. Incubate in a non-CO2 37°C incubator for 30-60 minutes before the assay.[4]

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, this compound, and Rotenone/Antimycin A, diluted to their final working concentrations in the assay medium.[3]

-

Seahorse XF Analyzer Operation: Calibrate the sensor cartridge and then replace the calibrant plate with the cell plate to begin the assay. The instrument will measure basal OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.[2]

Experimental Workflow for Seahorse XF Mito Stress Test

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Measurement of Mitochondrial Membrane Potential using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with an intact membrane potential.[5][6] A decrease in mitochondrial membrane potential, as induced by this compound, prevents the accumulation of TMRE, resulting in a decrease in fluorescence intensity.[5]

Materials:

-

TMRE dye[5]

-

This compound[5]

-

Cells of interest

-

Appropriate cell culture medium

-

Fluorescence microscope, flow cytometer, or plate reader

Protocol:

-

Cell Culture: Plate cells in a suitable format for the intended analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for plate reader).

-

TMRE Staining: Prepare a working solution of TMRE in pre-warmed cell culture medium (typically in the range of 20-200 nM, but should be optimized for the cell type). Remove the existing medium from the cells and add the TMRE-containing medium. Incubate for 15-30 minutes at 37°C, protected from light.[7]

-

This compound Treatment (for control): For a positive control for depolarization, treat a subset of cells with a final concentration of 1-5 µM this compound for 10-20 minutes prior to or during TMRE staining.[8]

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or assay buffer to remove excess dye.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using the appropriate instrument. For TMRE, the excitation and emission maxima are approximately 549 nm and 575 nm, respectively.[9]

Quantification of Cellular ATP Levels

Dissipation of the mitochondrial proton gradient by this compound directly inhibits ATP synthesis. This can be quantified using commercially available ATP luminescence-based assays.

Materials:

-

Cells of interest

-

This compound

-

ATP luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration. Include an untreated control group.

-

Cell Lysis and ATP Measurement: Follow the manufacturer's instructions for the ATP assay kit. This typically involves adding a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP present.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence readings of the this compound-treated cells to the untreated control to determine the percentage decrease in cellular ATP.

Quantitative Data Presentation

The effects of this compound are dose-dependent. The following tables summarize typical quantitative data obtained from experiments using this compound. It is crucial to note that optimal concentrations can vary between cell types and experimental conditions, and therefore, should be empirically determined.[10]

Table 1: Effect of this compound Concentration on Oxygen Consumption Rate (OCR) in various cell lines.

| Cell Line | This compound Concentration (µM) | Effect on OCR | Reference |

| Human Mesenchymal Stem Cells | 0.3 - 3 | Dose-dependent decrease in basal OCR | [11] |

| Peripheral Blood Mononuclear Cells | 0.125 - 1 | Dose-dependent increase, with peak OCR at 1 µM | [12] |

| Cardiomyocytes (adult male mice) | 0.5 - 1.5 | Dose-dependent increase in maximal OCR | [13] |

| HepG2 Cells | 2 | Maximal respiration observed | [14] |

| Bovine Epididymal Sperm | 10 - 60 | Dose-dependent mitochondrial depolarization | [15] |

Table 2: Effect of this compound on Mitochondrial Membrane Potential.

| Cell Type | This compound Concentration | Measurement Method | Observed Effect | Reference |

| Jurkat Cells | 20 µM | TMRE Staining | Prevention of TMRE accumulation | [9] |

| Various Cell Lines | 1 - 5 µM | TMRE Staining | Depolarization of mitochondrial membrane | [8] |

| Rat Ventricular Myocytes | 100 nM - 300 nM | TMRM Staining | 100 nM caused mitochondrial oxidation without depolarization; 300 nM caused depolarization | [16] |

Signaling Pathways and Visualizations

The dissipation of the mitochondrial proton gradient by this compound triggers several downstream signaling pathways.

This compound-Induced Reactive Oxygen Species (ROS) Production

While this compound can decrease ROS production under some conditions, it can also stimulate ROS production, particularly at higher concentrations or in specific cellular contexts.[17] This can occur due to the hyperactivation of the electron transport chain.

Signaling Pathway of this compound-Induced ROS Production

Caption: this compound-induced mitochondrial ROS production pathway.

This compound-Induced Intrinsic Apoptosis

A sustained decrease in mitochondrial membrane potential and increased ROS production are potent triggers for the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and eventual cell death.[18][19]

Intrinsic Apoptosis Pathway Activated by this compound

References

- 1. youtube.com [youtube.com]

- 2. content.protocols.io [content.protocols.io]

- 3. 4.5. Mitochondrial Stress Assay [bio-protocol.org]

- 4. tabaslab.com [tabaslab.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. abcam.cn [abcam.cn]

- 8. assaygenie.com [assaygenie.com]

- 9. abcam.co.jp [abcam.co.jp]

- 10. Integration of cellular bioenergetics with mitochondrial quality control and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oxygen Consumption Rate(OCR) Plate Assay Kit Extracellular OCR Plate Assay Kit Dojindo [dojindo.com]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. Caspase - Wikipedia [en.wikipedia.org]

The Interplay of Lipophilicity and Membrane Permeability of FCCP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) is a potent mitochondrial uncoupling agent and protonophore widely utilized in cell biology and bioenergetics research. Its efficacy is intrinsically linked to its physicochemical properties, specifically its high lipophilicity and consequential rapid permeation across biological membranes. This technical guide provides an in-depth analysis of the relationship between this compound's lipophilicity and its membrane permeability, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows. Understanding these core principles is crucial for the accurate application and interpretation of this compound-based assays in academic research and drug development.

Introduction

This compound exerts its biological effects by disrupting the proton gradient across the inner mitochondrial membrane, thereby uncoupling oxidative phosphorylation from ATP synthesis.[1] This process is initiated by the passive diffusion of this compound across the lipid bilayer, a journey dictated by its lipophilic character. Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to traverse cellular membranes. This guide will explore the quantitative aspects of this compound's lipophilicity and membrane permeability, the experimental methods used to determine these parameters, and the molecular mechanism that underpins its function as a proton shuttle.

Quantitative Data on this compound Physicochemical Properties

The lipophilicity and membrane permeability of a compound are key predictors of its biological activity. For this compound, these properties are central to its function as a protonophore. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Method | Source |

| Lipophilicity (LogP) | 3.7 | Calculated | PubChem[2] |

| Molecular Weight | 254.17 g/mol | - | PubChem[2] |

| Membrane Permeability | Qualitatively High | Inferred from protonophore activity | General Scientific Consensus |

Experimental Protocols

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is a fundamental measure of lipophilicity.

a) Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

-

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

-

Protocol:

-

Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Add equal volumes of the n-octanol and water phases to the separatory funnel.

-

Add the this compound stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect aliquots from both the aqueous and organic phases.

-

Quantify the concentration of this compound in each phase using a suitable analytical method.

-

Calculate the LogP using the formula: LogP = log10([this compound]octanol / [this compound]water).

-

b) High-Performance Liquid Chromatography (HPLC) Method

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its LogP value.

-

Materials:

-

This compound

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water or acetonitrile/water gradient)

-

A set of standard compounds with known LogP values

-

-

Protocol:

-

Prepare solutions of the standard compounds and this compound in a suitable solvent.

-

Run each standard compound through the HPLC system and record its retention time.

-

Create a calibration curve by plotting the known LogP values of the standards against their retention times.

-

Run the this compound sample under the same HPLC conditions and determine its retention time.

-

Interpolate the LogP of this compound from the calibration curve.

-

Determination of Membrane Permeability

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that assesses the passive permeability of a compound across an artificial lipid membrane.

-

Materials:

-

This compound

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Buffer solutions for donor and acceptor wells (e.g., PBS at a specific pH)

-

Plate reader for quantification

-

-

Protocol:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Fill the acceptor wells with buffer.

-

Prepare a solution of this compound in the donor buffer.

-

Add the this compound solution to the donor wells.

-

Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

-

Incubate the plate for a defined period (e.g., 4-18 hours) at a controlled temperature.

-

After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader.

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([this compound]acceptor / [this compound]equilibrium))

Where:

-

Vd = Volume of donor well

-

Va = Volume of acceptor well

-

A = Area of the membrane

-

t = Incubation time

-

[this compound]equilibrium = Equilibrium concentration

-

-

b) Caco-2 Cell Permeability Assay

This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug absorption.

-

Materials:

-

This compound

-

Caco-2 cells

-

Transwell® inserts

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

-

-

Protocol:

-

Seed Caco-2 cells on Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Wash the cell monolayer with transport buffer.

-

Add the this compound solution to the apical (donor) side of the monolayer.

-

Add fresh transport buffer to the basolateral (acceptor) side.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral side and replace with fresh buffer.

-

At the end of the experiment, collect samples from the apical side.

-

Quantify the concentration of this compound in all samples.

-

Calculate the apparent permeability coefficient (Papp) using the formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt = Rate of appearance of this compound in the acceptor chamber

-

A = Surface area of the membrane

-

C0 = Initial concentration of this compound in the donor chamber

-

-

Visualizations

This compound Mechanism of Action: Proton Shuttling

The following diagram illustrates the cyclical process by which this compound transports protons across the inner mitochondrial membrane, dissipating the proton motive force.

Caption: this compound-mediated proton transport across the inner mitochondrial membrane.

Experimental Workflow for PAMPA

The diagram below outlines the key steps involved in performing a Parallel Artificial Membrane Permeability Assay.

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Relationship Between Lipophilicity and Membrane Permeability

This diagram illustrates the logical relationship where high lipophilicity is a prerequisite for high passive membrane permeability, which in turn enables the function of a protonophore like this compound.

Caption: The relationship between lipophilicity and protonophore function.

Conclusion

The efficacy of this compound as a mitochondrial uncoupler is fundamentally dependent on its high lipophilicity, which facilitates its rapid transit across the inner mitochondrial membrane. This guide has provided a consolidated overview of the quantitative measures of this compound's lipophilicity, detailed methodologies for its experimental determination, and a clear visualization of its mechanism of action. For researchers in cell biology, bioenergetics, and drug development, a thorough understanding of these principles is paramount for the design of robust experiments and the accurate interpretation of data generated using this powerful research tool. While a precise experimental permeability coefficient for this compound remains to be definitively established in publicly accessible literature, its functional characteristics strongly support its classification as a highly permeable molecule.

References

The Uncoupler's Gambit: A Technical Guide to FCCP's Impact on Cellular Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of the mitochondrial uncoupling agent, Carbonyl Cyanide p-Trifluoromethoxyphenylhydrazone (FCCP), on cellular bioenergetics. This compound is an invaluable tool for interrogating mitochondrial function, dissecting metabolic pathways, and understanding cellular responses to energetic stress. This document provides a comprehensive overview of this compound's mechanism of action, its effects on key bioenergetic parameters, detailed experimental protocols, and a summary of quantitative data to aid in experimental design and interpretation.

Core Mechanism of Action: Disrupting the Proton Motive Force

This compound is a lipophilic protonophore, a molecule that can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase.[1][2] This action directly dissipates the proton motive force (PMF), the electrochemical gradient generated by the electron transport chain (ETC) that is essential for oxidative phosphorylation (OXPHOS).[1] The collapse of the proton gradient uncouples oxygen consumption from ATP synthesis.[1] Consequently, the ETC works at its maximum capacity to try and re-establish the gradient, leading to a surge in oxygen consumption, while ATP production via OXPHOS is severely diminished.[1] The energy that would have been used for ATP synthesis is instead dissipated as heat.[3]

Key Bioenergetic Effects of this compound

The primary consequence of this compound's uncoupling activity is a dramatic shift in cellular bioenergetics. These changes can be quantified to assess mitochondrial health and cellular metabolic flexibility.

Mitochondrial Membrane Potential (ΔΨm)

This compound causes a rapid and dose-dependent collapse of the mitochondrial membrane potential.[4][5] This is a direct result of the dissipation of the proton gradient. The loss of ΔΨm is a hallmark of mitochondrial uncoupling and can be measured using fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM).[6][7]

Oxygen Consumption Rate (OCR)

In response to the collapse of the proton gradient, the ETC is no longer inhibited by the backpressure of the PMF and works at its maximal rate to pump protons. This leads to a significant increase in the oxygen consumption rate (OCR) as oxygen is the final electron acceptor in the ETC.[8] This this compound-stimulated OCR is referred to as the maximal respiratory capacity and provides an indication of the cell's ability to respond to an energetic demand.[8] However, at high concentrations or with prolonged exposure, this compound can inhibit mitochondrial respiration.[9]

ATP Synthesis

By bypassing the ATP synthase, this compound severely inhibits ATP production via oxidative phosphorylation.[1][10] This leads to a rapid decrease in cellular ATP levels.[11][12] Cells must then rely on other metabolic pathways, primarily glycolysis, to meet their energy demands.

Glycolysis and Extracellular Acidification Rate (ECAR)

To compensate for the loss of ATP from OXPHOS, cells upregulate glycolysis.[13] This metabolic switch results in an increased conversion of glucose to lactate, which is then extruded from the cell. The increased lactate production leads to the acidification of the extracellular medium, which can be measured as an increase in the extracellular acidification rate (ECAR).[8][14]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on cellular bioenergetics from various studies. Note that the optimal concentration of this compound and the magnitude of the response are cell-type dependent and should be empirically determined.[15][16]

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| IC50 | T47D cells | 0.51 µM | Inhibition of cell viability | [1] |

| Apoptosis Induction | CCRF-CEM and HL60 cells | 20 µM | Induction of apoptosis | [11] |

| Apoptosis Induction | PC12 cells | 10 µM (24 hours) | Induction of apoptosis | [11] |

| HIF Pathway Inhibition | PC-3 and DU-145 cells | 10 µM (24 hours) | Inhibition of HIF pathway | [1] |

| Mitochondrial Respiration | AC16 cells | 1.0 µM | Sufficient to measure maximum respiration | [17] |

| Cardioprotection | Isolated rat hearts | 100 nM | Optimal concentration for cardioprotection | [18] |

| Oxygen Consumption Increase | Rat ventricular myocytes | 100 nM | ~6-fold increase relative to baseline | [19] |

| Seahorse Mito Stress Test Parameters | Typical this compound Concentration | Observed Change | Reference |

| Maximal Respiration | 0.5 - 2.0 µM | Significant increase in OCR | [8][17][20][21] |

| Spare Respiratory Capacity | 0.5 - 2.0 µM | Calculated as (Maximal Respiration) - (Basal Respiration) | [8][21] |

Detailed Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer

The Seahorse XF Analyzer is a widely used platform to measure OCR and ECAR in real-time.[8] The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors, including this compound, to reveal key parameters of mitochondrial function.

Materials:

-

Seahorse XF Analyzer (e.g., XFe96 or XFp)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

This compound (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cells of interest

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[14][20]

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.[20]

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[8][20]

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with oligomycin, this compound, and rotenone/antimycin A at optimized concentrations.[8][20]

-

Seahorse XF Assay: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate. Initiate the Mito Stress Test protocol.[8][20] The instrument will measure basal OCR and ECAR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[8]

-

Data Analysis: After the run, normalize the data to cell number or protein content.[14][21] Calculate the key parameters of mitochondrial function:

-

Basal Respiration: (Last OCR measurement before oligomycin injection) - (Non-mitochondrial respiration)[22]

-

ATP Production: (Last OCR measurement before oligomycin injection) - (Minimum OCR after oligomycin injection)

-

Proton Leak: (Minimum OCR after oligomycin injection) - (Non-mitochondrial respiration)[22]

-

Maximal Respiration: (Maximum OCR after this compound injection) - (Non-mitochondrial respiration)[22]

-

Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)[21]

-

Non-mitochondrial Respiration: Minimum OCR after rotenone/antimycin A injection[22]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

Materials:

-

Fluorescence microscope, flow cytometer, or microplate reader

-

TMRE (Tetramethylrhodamine, Ethyl Ester)

-

This compound (as a positive control for depolarization)

-

Cells of interest

-

Appropriate cell culture medium and buffers (e.g., PBS)

Protocol:

-

Cell Culture: Culture cells to the desired confluency in a suitable format for the chosen detection method (e.g., coverslips for microscopy, 96-well plate for plate reader, suspension for flow cytometry).[23]

-

Positive Control (Optional): Treat a subset of cells with a depolarizing concentration of this compound (e.g., 20 µM) for 10-20 minutes prior to TMRE staining.[6][24]

-

TMRE Staining: Add TMRE to the cell culture medium at a final concentration optimized for the cell type (typically 50-1000 nM) and incubate for 15-30 minutes at 37°C, protected from light.[23][24]

-

Washing:

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using the appropriate instrument. For TMRE, the excitation/emission maxima are approximately 549/575 nm.[6][24]

-

Data Interpretation: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization. Compare the fluorescence of treated cells to untreated controls and the this compound-treated positive control.

Signaling Consequences of this compound-Induced Energetic Stress

The profound metabolic shift induced by this compound triggers a cascade of cellular signaling events aimed at restoring energy homeostasis.

A key sensor of cellular energy status is AMP-activated protein kinase (AMPK). The decrease in ATP and corresponding increase in AMP levels upon this compound treatment leads to the activation of AMPK. Activated AMPK initiates a range of downstream effects, including the stimulation of catabolic pathways (like glycolysis and fatty acid oxidation) to generate ATP and the inhibition of anabolic processes (such as protein and lipid synthesis) to conserve energy.

Furthermore, this compound has been shown to suppress the hypoxia-inducible factor (HIF) signaling pathway, even under hypoxic conditions.[1] By disrupting the mitochondrial proton gradient, this compound prevents the stabilization of HIF-1α and HIF-2α, leading to the downregulation of their target genes, many of which are involved in angiogenesis and tumor progression.[1]

Conclusion

This compound remains an indispensable pharmacological tool for the study of cellular bioenergetics. Its ability to acutely and potently uncouple mitochondrial respiration provides a powerful means to assess mitochondrial capacity, metabolic flexibility, and the cellular response to energetic stress. A thorough understanding of its mechanism of action and its downstream effects, coupled with robust experimental design, is crucial for obtaining reliable and interpretable data. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the intricate world of cellular metabolism.

References

- 1. cellron.com [cellron.com]

- 2. The molecular mechanism of action of the proton ionophore this compound (carbonylcyanide p-trifluoromethoxyphenylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. youtube.com [youtube.com]

- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hellobio.com [hellobio.com]

- 11. researchgate.net [researchgate.net]

- 12. A fundamental system of cellular energy homeostasis regulated by PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Measurement of extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) [bio-protocol.org]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. Establishment of a platform for measuring mitochondrial oxygen consumption rate for cardiac mitochondrial toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 19. academic.oup.com [academic.oup.com]

- 20. Seahorse oxygen consumption rate measurement. [bio-protocol.org]

- 21. Measurements of cellular oxygen consumption rate [bio-protocol.org]

- 22. Cellular oxygen consumption and extracellular acidification measurement [bio-protocol.org]

- 23. abcam.cn [abcam.cn]

- 24. assaygenie.com [assaygenie.com]

Unraveling the Off-Target intricate Landscape of FCCP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) is a widely utilized tool in cell biology and drug discovery, primarily known for its potent ability to uncouple mitochondrial oxidative phosphorylation. By disrupting the proton gradient across the inner mitochondrial membrane, this compound effectively halts ATP synthesis, making it an invaluable agent for studying cellular bioenergetics. However, emerging evidence reveals a more complex pharmacological profile, with a range of off-target effects that can significantly influence experimental outcomes and data interpretation. This technical guide provides an in-depth exploration of these off-target effects, offering researchers the necessary data, experimental protocols, and pathway visualizations to navigate the multifaceted actions of this compound.

Quantitative Data on this compound's Off-Target Effects

A critical aspect of understanding this compound's off-target profile is the quantitative characterization of its interactions with non-mitochondrial targets and its impact on various cellular processes. The following tables summarize key quantitative data from multiple studies.

| Parameter | Target/Process | Cell Line/System | Concentration/Value | Reference |